molecular formula C17H14FNO2 B13725020 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone

Cat. No.: B13725020
M. Wt: 283.30 g/mol
InChI Key: RXECEGCTCVWROH-UHFFFAOYSA-N
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Description

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is an organic compound with the molecular formula C17H14FNO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole with various reagents. One common method involves the acylation of indole with 2-fluorobenzoyl chloride in the presence of a base, followed by the addition of ethanone . The reaction conditions typically include the use of organic solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Indolinyl)ethanone: A similar compound with a different substituent on the indole ring.

    2-Fluorobenzoylindole: Another derivative of indole with a fluorobenzoyl group.

Uniqueness

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

1-[1-(2-fluorobenzoyl)-2,3-dihydroindol-5-yl]ethanone

InChI

InChI=1S/C17H14FNO2/c1-11(20)12-6-7-16-13(10-12)8-9-19(16)17(21)14-4-2-3-5-15(14)18/h2-7,10H,8-9H2,1H3

InChI Key

RXECEGCTCVWROH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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